molecular formula C8H8ClF2NO2 B2786642 2,2-Difluoro-2-(5-methylpyridin-2-yl)acetic acid;hydrochloride CAS No. 2361658-45-7

2,2-Difluoro-2-(5-methylpyridin-2-yl)acetic acid;hydrochloride

Cat. No.: B2786642
CAS No.: 2361658-45-7
M. Wt: 223.6
InChI Key: PITIZIFOCLELKW-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-methylpyridin-2-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 2361658-45-7 . It has a molecular weight of 223.61 . The IUPAC name for this compound is 2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO2.ClH/c1-5-2-3-6(11-4-5)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Properties

IUPAC Name

2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c1-5-2-3-6(11-4-5)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITIZIFOCLELKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C(=O)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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